1-benzyl-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
Properties
IUPAC Name |
1-benzyl-3-(3-fluorophenyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2S/c20-14-7-4-8-15(11-14)22-18(23)17-16(9-10-25-17)21(19(22)24)12-13-5-2-1-3-6-13/h1-11,16-17H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFOTLZKJSWSHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-benzyl-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-d]pyrimidine ring system.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the thieno[3,2-d]pyrimidine intermediate.
Addition of the Fluorophenyl Group: The fluorophenyl group is incorporated via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a fluorophenyl boronic acid derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
1-Benzyl-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, and can include various functionalized derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Biology: It has shown promise in biological studies, particularly in the context of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
A comparative analysis of structurally related pyrimidine-dione derivatives is provided below, focusing on substituents, ring systems, and biological activity:
Key Observations:
Ring Fusion Position: The target compound’s thieno[3,2-d] fusion (vs.
Fluorophenyl Position : The meta-fluorophenyl group in the target compound may optimize π-π stacking compared to para-fluorophenyl analogs (e.g., ), which could reduce steric clashes in hydrophobic regions .
Bioisosteric Replacements: Thieno[3,2-d]pyrimidine-2,4-diones (target compound) show higher mean activity than furan-based PR-4 but lower than thiazole-based PR-5, suggesting sulfur atom positioning impacts potency .
Synthetic Flexibility : The target compound’s benzyl group allows for modular derivatization, similar to methods in (e.g., Vilsmeier–Haack formylation) .
Pharmacological and Thermodynamic Insights
- Thermodynamic Stability : Saturated pyrimidine-diones (e.g., 1H,2H,3H,4H configuration) exhibit higher melting points (e.g., 190–192°C in ) compared to unsaturated analogs, correlating with improved crystallinity and shelf life .
- TRPA1 Inhibition: Compounds with bicyclic pyrimidine-dione cores (e.g., PR-1 in ) show moderate activity (pIC₅₀ 6.5–8.5 μM). The target compound’s thieno[3,2-d] system may enhance activity by mimicking PR-1’s planar geometry while introducing sulfur-mediated hydrogen bonding .
Biological Activity
1-benzyl-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a heterocyclic compound that has attracted attention due to its potential biological activities. This compound features a thieno[3,2-d]pyrimidine core structure with distinct substituents that may influence its pharmacological properties.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : 1-benzyl-3-(3-fluorophenyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione
- Molecular Formula : C19H15FN2O2S
- CAS Number : 1326833-43-5
This compound's unique thieno[3,2-d]pyrimidine framework contributes to its diverse biological activities. The presence of the benzyl and fluorophenyl groups enhances its potential interactions with biological targets.
Antitumor Activity
Recent studies have demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit significant antitumor properties. For instance, a related compound showed an IC50 value of 10.32 μM against leukemia cell lines (HL-60) and 6.62 μM against colon cancer cell lines (HCT-15) . The structure-activity relationship (SAR) analysis indicates that modifications to the thieno[3,2-d]pyrimidine scaffold can enhance potency.
Inhibition of MIF2 Tautomerase
The compound has been evaluated for its inhibitory effects on MIF2 tautomerase activity. In a comparative study, it exhibited an IC50 value of approximately 27 μM . This activity is crucial as MIF2 is implicated in tumor progression and metastasis.
Antimicrobial Activity
Preliminary antimicrobial screenings indicated that thieno[3,2-d]pyrimidine derivatives possess varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. Specific derivatives have shown promising results in inhibiting bacterial growth .
Table 1: Biological Activity Data of Related Compounds
| Compound | Target | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | MIF2 Tautomerase | 27 ± 0.8 | |
| Compound B | HL-60 (Leukemia) | 10.32 | |
| Compound C | HCT-15 (Colon Cancer) | 6.62 | |
| Compound D | Antimicrobial (Gram-positive) | Varies |
Research Insights
- Structure-Activity Relationships : Variations in substituents on the thieno[3,2-d]pyrimidine core significantly affect biological activity. For example, the introduction of fluorine at specific positions enhances inhibitory potency against target enzymes.
- Mechanism of Action : The mechanism by which these compounds exert their effects involves interaction with key enzymes involved in tumor metabolism and bacterial survival pathways.
Q & A
Q. What are the optimal synthetic routes for 1-benzyl-3-(3-fluorophenyl)-thieno[3,2-d]pyrimidine-2,4-dione, and how do reaction conditions influence yields?
- Methodological Answer : The synthesis typically involves multi-step protocols starting with precursor assembly, such as coupling thiophene derivatives with pyrimidine intermediates. Key steps include:
- Cyclocondensation : Reacting substituted thiophenes with urea or thiourea derivatives under reflux in polar solvents (e.g., DMF or ethanol) .
- Functionalization : Introducing the 3-fluorophenyl and benzyl groups via nucleophilic substitution or Suzuki-Miyaura coupling, requiring palladium catalysts and controlled temperatures (60–100°C) .
- Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) is critical for isolating high-purity products. Yields (40–70%) depend on precise control of reaction time, solvent choice, and stoichiometry .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR identify substituent integration and regiochemistry. For example, the benzyl group’s aromatic protons appear as multiplets at δ 7.2–7.4 ppm, while the thienopyrimidine core shows distinct singlet peaks for the dione moiety .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ ion at m/z 395.1) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, including dihedral angles between the thienopyrimidine core and substituents, aiding in structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model binding affinities to targets (e.g., kinases or GPCRs). The fluorophenyl group’s electronegativity and the benzyl group’s hydrophobicity can be parameterized to assess van der Waals and π-π interactions .
- Molecular Dynamics (MD) : Simulate ligand-target stability over time (e.g., 100 ns trajectories) in solvated systems to evaluate conformational flexibility and binding pocket retention .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values)?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and control compounds. For example, discrepancies in kinase inhibition may arise from ATP concentration differences .
- Meta-Analysis : Cross-reference data from multiple studies (e.g., vs. 11) to identify trends. Use statistical tools (ANOVA, t-tests) to assess significance of variations .
Q. What strategies enhance the compound’s pharmacological profile through substituent modification?
- Methodological Answer :
- SAR Studies : Systematically replace the benzyl or fluorophenyl group with bioisosteres (e.g., replacing 3-fluorophenyl with 4-chlorophenyl) and evaluate changes in solubility (logP) and potency .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the dione oxygen to improve bioavailability, followed by in vitro enzymatic activation assays .
Data Contradiction Analysis
Q. How do divergent synthetic yields reported in literature correlate with reaction conditions?
- Methodological Answer :
- Comparative Analysis : reports 60% yield using EDC/HOBt coupling at 25°C, while achieves 45% yield with HATU at 0°C. Lower temperatures may reduce byproducts but slow reaction kinetics.
- Optimization : Design a response surface methodology (RSM) experiment to map temperature, catalyst loading, and solvent effects on yield .
Structural and Conformational Analysis
Q. What role does X-ray crystallography play in understanding the compound’s reactivity?
- Methodological Answer :
- Crystal Packing Analysis : Identify intermolecular interactions (e.g., hydrogen bonds between dione oxygens and adjacent NH groups) that influence stability and reactivity .
- Torsional Angle Measurement : Quantify rotational barriers of the benzyl group to predict steric hindrance in target binding .
Biological Activity Profiling
Q. What in vitro assays are most suitable for evaluating this compound’s anticancer potential?
- Methodological Answer :
- Cell Viability Assays : Use MTT or resazurin-based assays in cancer cell lines (e.g., MCF-7 for breast cancer) with dose-response curves (1–100 µM).
- Apoptosis Markers : Measure caspase-3/7 activation via fluorogenic substrates to confirm mechanism of action .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
